3-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide
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Overview
Description
3-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide is an organic compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 g/mol . This compound is primarily used in research and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide typically involves the reaction of 3-methyl-5-(propan-2-yloxy)aniline with 3-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with an amine group forms an amide derivative.
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of alcohols or amines.
Scientific Research Applications
3-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-(4-methoxyphenyl)propanamide: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
3-Chloro-N-methyl-N-phenylpropanamide: Contains a methyl group on the nitrogen atom instead of a propan-2-yloxy group.
Uniqueness
3-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide is unique due to the presence of the propan-2-yloxy group, which can influence its reactivity and interaction with biological targets. This structural feature can lead to different pharmacological and chemical properties compared to similar compounds .
Properties
Molecular Formula |
C13H18ClNO2 |
---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
3-chloro-N-(3-methyl-5-propan-2-yloxyphenyl)propanamide |
InChI |
InChI=1S/C13H18ClNO2/c1-9(2)17-12-7-10(3)6-11(8-12)15-13(16)4-5-14/h6-9H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
DWMTXJWKGVYDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C)NC(=O)CCCl |
Origin of Product |
United States |
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